![molecular formula C22H21N3OS3 B3008179 5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114603-49-4](/img/structure/B3008179.png)

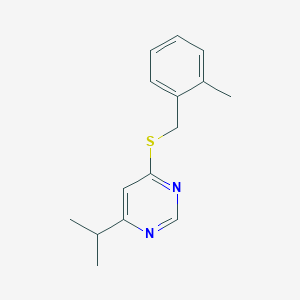

5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a thiazolopyrimidinone derivative. Thiazolopyrimidinones are a class of organic compounds that contain a pyrimidinone ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

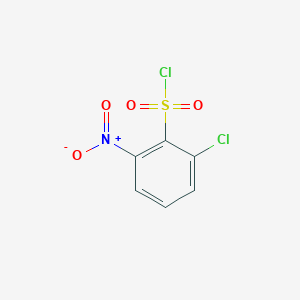

The molecular structure of this compound includes a thiazolopyrimidinone core, which is a bicyclic system containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and one carbonyl group). The compound also contains various substituents, including a methyl group, a p-tolyl group, and a 2,5-dimethylbenzylthio group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole and pyrimidinone rings, as well as the various substituents. The carbonyl group in the pyrimidinone ring could potentially undergo reactions such as nucleophilic addition or condensation. The thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, while the sulfur and nitrogen atoms could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

a. CO₂ Capture: The TIBM-Cu MOF demonstrates excellent CO₂ adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to its open Cu sites. Compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g), TIBM-Cu exhibits superior performance. Additionally, its high porosity (0.3–1.5 nm) results in a considerable CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10).

Nucleobase Glycosylation

Our compound’s thio group may play a role in nucleobase glycosylation reactions. Researchers have developed a general method for N-glycosylation of nucleobases using (p-Tol)₂SO/Tf₂O as promoters. This strategy enables efficient glycosylation of nucleobases, which has implications in nucleotide synthesis and drug discovery .

Antitumor Activity

A related compound, 4-[(2-methylbenzyl)thio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549. While not identical, this finding suggests that our compound may also possess interesting biological properties .

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS3/c1-13-6-9-17(10-7-13)25-19-18(29-22(25)27)20(26)24(4)21(23-19)28-12-16-11-14(2)5-8-15(16)3/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNXJSCUQUAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC(=C4)C)C)C)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)